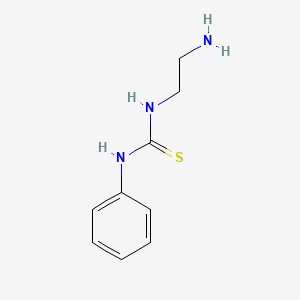

1-(2-Aminoethyl)-3-phenylthiourea

Description

Structure

3D Structure

Properties

CAS No. |

31090-77-4 |

|---|---|

Molecular Formula |

C9H13N3S |

Molecular Weight |

195.29 g/mol |

IUPAC Name |

1-(2-aminoethyl)-3-phenylthiourea |

InChI |

InChI=1S/C9H13N3S/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H2,11,12,13) |

InChI Key |

SASBDWJDZUQEAL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=S)NCCN |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCCN |

Other CAS No. |

31090-77-4 |

Synonyms |

1-(2-aminoethyl)-3-phenylthiourea 1-(2-aminoethyl)-3-phenylthiourea monohydrochloride 1-AEPT |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Aminoethyl)-3-phenylthiourea

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Aminoethyl)-3-phenylthiourea, a valuable compound in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Protocol

The synthesis of this compound is achieved through the reaction of phenyl isothiocyanate with an excess of anhydrous ethylenediamine. The following protocol is based on a well-established method.[1]

Experimental Procedure

A solution of phenyl isothiocyanate (6.75 g, 50 mmol) in diethyl ether (15 ml) is added dropwise to a vigorously stirred solution of anhydrous ethylenediamine (6.01 g, 100 mmol) in isopropyl alcohol (100 ml) over a period of 30 minutes. The reaction is conducted at a controlled temperature of 15°C.[1]

Following the addition, the reaction mixture is stirred for an additional 2 hours at room temperature. The reaction is then quenched by the addition of water (200 ml) and left to stand overnight at room temperature. Subsequently, the mixture is acidified to a pH of 2.6 with concentrated hydrochloric acid.[1]

The solvents are then removed under vacuum. The resulting residue is suspended in hot water for 30 minutes, and the precipitate is collected by filtration. The filtrate is then basified by the addition of caustic lye, leading to the formation of a precipitate. This final precipitate is filtered, washed with ice-cold water, and dried to yield the desired product, this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Phenyl Isothiocyanate | 6.75 g (50 mmol) | [1] |

| Anhydrous Ethylenediamine | 6.01 g (100 mmol) | [1] |

| Solvents | ||

| Diethyl Ether | 15 ml | [1] |

| Isopropyl Alcohol | 100 ml | [1] |

| Reaction Conditions | ||

| Initial Temperature | 15°C | [1] |

| Stirring Time | 2 hours | [1] |

| Product Yield and Properties | ||

| Yield | 5.06 g (75%) | [1] |

| Molecular Formula | C₉H₁₃N₃S | [1] |

| Molecular Weight | 195.28 g/mol | [1] |

| Melting Point | 408–409 K | [1] |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Pathway

The underlying chemical transformation in this synthesis is the nucleophilic addition of the primary amino group of ethylenediamine to the electrophilic carbon atom of the isothiocyanate group of phenyl isothiocyanate.

References

physicochemical properties of 1-(2-Aminoethyl)-3-phenylthiourea

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Aminoethyl)-3-phenylthiourea

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. The document presents key data in a structured format, details experimental protocols, and includes a visualization of the synthesis workflow.

Core Physicochemical Properties

This compound is a derivative of thiourea containing a phenyl and an aminoethyl group. Its fundamental physicochemical characteristics are summarized below.

| Property | Data |

| Molecular Formula | C₉H₁₃N₃S |

| Molecular Weight | 195.28 g/mol [1] |

| Melting Point | 408–409 K (135–136 °C)[1] |

| Appearance | Crystals suitable for X-ray diffraction have been grown from ethyl acetate. |

| Solubility (Estimated) | Based on the solubility of the structurally similar compound N-phenylthiourea, it is expected to be soluble in organic solvents like DMSO and dimethylformamide, and sparingly soluble in aqueous buffers.[2] |

| pKa (Estimated) | An experimental pKa value is not readily available in the literature. Based on the functional groups, the primary amine of the ethylamine moiety would be expected to have a pKa in the range of 9-10, typical for aliphatic amines. The acidity of the N-H protons in the thiourea group is generally lower. |

Crystal Structure and Molecular Geometry

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. In the solid state, the molecules are interconnected through N—H⋯S and N—H⋯N hydrogen bonds, which form hydrogen-bonded tapes along the b-axis. The dihedral angle between the phenyl ring and the thiourea group is 44.9 (2)°.[1]

Experimental Protocols: Synthesis of this compound

The synthesis of the title compound has been reported and involves the reaction of phenyl isothiocyanate with ethylenediamine.[1]

Materials:

-

Phenyl isothiocyanate

-

Anhydrous ethylenediamine

-

Isopropyl alcohol

-

Diethylether

-

Concentrated HCl

-

Caustic lye (e.g., NaOH solution)

-

Water

-

Ice

Procedure:

-

A solution of phenyl isothiocyanate (6.75 g, 50 mmol) in diethylether (15 ml) is prepared.

-

This solution is added dropwise at 15°C to a vigorously stirred solution of anhydrous ethylenediamine (6.01 g, 100 mmol) in isopropyl alcohol (100 ml) over a period of 30 minutes.

-

The reaction mixture is then stirred for 2 hours at room temperature.

-

The reaction is quenched by the addition of water (200 ml).

-

The mixture is left to stand overnight at room temperature.

-

The reaction mixture is then acidified with concentrated HCl to a pH of 2.6.

-

The solvents are removed by evaporation under vacuum.

-

The resulting residue is suspended in hot water for 30 minutes, and the precipitate is filtered off.

-

The filtrate is basified by adding caustic lye, which leads to the formation of a precipitate.

-

This precipitate is filtered, washed with ice-cold water, and then dried to yield the final product.[1]

The reported yield for this procedure is approximately 75%.[1]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity

While specific signaling pathways for this compound are not well-documented, derivatives of thiourea are known to exhibit a range of biological activities. Some studies have reported that certain thiourea derivatives possess antioxidant properties.[3] Other research on related 1-alkyl-3-phenylthioureas has indicated their potential as agents that can elevate HDL cholesterol.[4] Furthermore, various derivatives of thiourea have been investigated for their anti-inflammatory and antimicrobial effects.[3][5] These findings suggest that this compound could be a candidate for further investigation in these therapeutic areas.

References

- 1. 1-(2-Aminoethyl)-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Aminoethyl)-3-phenylthiourea (CAS Number: 31090-77-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminoethyl)-3-phenylthiourea, with the CAS number 31090-77-4, is a derivative of thiourea, a class of compounds recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its synthesis, crystal structure, and potential therapeutic applications. While specific quantitative data on the biological activities of this particular molecule is limited in publicly accessible literature, this guide furnishes detailed experimental protocols for evaluating its potential antioxidant, anti-inflammatory, and antibacterial properties, based on established methodologies for analogous thiourea derivatives. Furthermore, its potential as a phenoloxidase inhibitor is discussed. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₁₃N₃S and a molecular weight of 195.28 g/mol .[1] While some physicochemical properties have been documented, a comprehensive experimental characterization is still needed.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 31090-77-4 | N/A |

| Molecular Formula | C₉H₁₃N₃S | [1] |

| Molecular Weight | 195.28 g/mol | [1] |

| Melting Point | 408–409 K (135-136 °C) | [1] |

| Appearance | Crystalline solid | [1] |

| pKa | Not available | |

| logP | Not available | |

| Aqueous Solubility | Not available |

Synthesis and Crystallography

The synthesis of this compound has been reported with a good yield.[1] The compound's crystal structure reveals a monoclinic system with specific cell dimensions and a notable hydrogen-bonding network.[1]

Synthesis Protocol

A solution of phenyl isothiocyanate (6.75 g, 50 mmol) in diethyl ether (15 ml) is added dropwise at 15°C to a vigorously stirred solution of anhydrous ethylenediamine (6.01 g, 100 mmol) in isopropyl alcohol (100 ml) over 30 minutes.[1] The reaction mixture is then stirred for 2 hours at room temperature and subsequently quenched with 200 ml of water.[1] After being maintained overnight at room temperature, the mixture is acidified with concentrated HCl to a pH of 2.6.[1] The solvents are removed under vacuum, and the residue is suspended in hot water for 30 minutes.[1] The resulting precipitate is filtered. The filtrate is then basified with caustic lye, leading to the formation of a precipitate which is filtered, washed with ice-cold water, and dried to yield the final product.[1] The reported yield is 5.06 g (75%).[1]

Figure 1. Synthesis workflow for this compound.

Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1]

Table 2: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

| Empirical Formula | C₉H₁₃N₃S | [1] |

| Formula Weight | 195.28 | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 8.5105 (2) | [1] |

| b (Å) | 11.5644 (3) | [1] |

| c (Å) | 9.9829 (3) | [1] |

| β (°) | 93.580 (1) | [1] |

| Volume (ų) | 980.59 (5) | [1] |

| Z | 4 | [1] |

| Temperature (K) | 173 | [1] |

The molecules in the crystal lattice are linked by N—H⋯S and N—H⋯N hydrogen bonds, forming tapes along the b-axis. The dihedral angle between the phenyl ring and the thiourea group is 44.9 (2)°.[1]

Biological Activities

Table 3: Summary of Potential Biological Activities and Corresponding Data

| Activity | Test Method | Result (IC₅₀/MIC/Kᵢ) | Reference |

| Antioxidant | DPPH radical scavenging | Not available | |

| ABTS radical cation scavenging | Not available | ||

| Anti-inflammatory | Carrageenan-induced paw edema | Not available | |

| Antibacterial | Broth microdilution (MIC) | Not available | |

| Enzyme Inhibition | Phenoloxidase Inhibition (Kᵢ) | Not available (Phenylthiourea Kᵢ = 0.21 ± 0.09 µM) | [2] |

Antioxidant Activity

Thiourea derivatives have been reported to possess antioxidant properties. The potential antioxidant activity of this compound can be evaluated using standard in vitro assays.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of the test compound to the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

Anti-inflammatory Activity

Thiourea derivatives have shown promise as anti-inflammatory agents. The carrageenan-induced paw edema model in rodents is a standard in vivo assay to screen for acute anti-inflammatory activity.

-

Carrageenan-Induced Paw Edema:

-

Acclimatize animals (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions.

-

Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of this compound.

-

Administer the test compound and the standard drug orally or intraperitoneally.

-

After a specific time (e.g., 30 or 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or a digital caliper.

-

The percentage of inhibition of edema is calculated using the formula: Inhibition (%) = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Antibacterial Activity

The antibacterial potential of thiourea derivatives is well-documented. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

-

Broth Microdilution Method for MIC Determination:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

-

Mechanism of Action: Phenoloxidase Inhibition

Phenylthiourea is a known inhibitor of phenoloxidase, a key enzyme in the melanization pathway in many organisms, including insects and fungi.[2] This inhibition is often competitive.[2] Given its structural similarity, this compound is also expected to exhibit inhibitory activity against this enzyme.

Figure 2. Hypothetical inhibition of the COX-2 pathway by this compound.

Experimental Protocol for Phenoloxidase Inhibition Assay:

-

Prepare a solution of mushroom tyrosinase (a commercially available phenoloxidase) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Prepare a solution of the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine), in the same buffer.

-

In a cuvette or 96-well plate, mix the enzyme solution with various concentrations of this compound and incubate for a short period.

-

Initiate the reaction by adding the L-DOPA solution.

-

Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a spectrophotometer.

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.

-

The type of inhibition and the inhibition constant (Kᵢ) can be determined by analyzing the data using Lineweaver-Burk or Dixon plots.

Conclusion

This compound is a readily synthesizable compound with a well-defined crystal structure. Based on the known biological activities of its parent class of thiourea derivatives, it holds potential as an antioxidant, anti-inflammatory, and antibacterial agent. Its structural similarity to known phenoloxidase inhibitors also suggests a potential role in modulating enzymatic pathways. This technical guide provides the necessary foundational information and detailed experimental protocols to facilitate further investigation into the pharmacological profile of this compound. The generation of specific quantitative data for its biological activities is a crucial next step in elucidating its therapeutic potential and advancing its development as a lead compound in drug discovery programs.

References

The Multifaceted Mechanisms of Phenylthiourea Derivatives: A Technical Guide for Researchers

An in-depth exploration of the molecular interactions and cellular consequences of phenylthiourea (PTU) derivatives, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Phenylthiourea (PTU) and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Initially recognized for the bimodal distribution of tasting ability in human populations, the scientific inquiry into PTU derivatives has expanded significantly, revealing their potential as potent inhibitors of melanogenesis and promising candidates for anticancer therapies. This technical guide delineates the core mechanisms of action of PTU derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways they modulate.

Core Mechanisms of Action: Dual Impact on Melanogenesis and Cancer Progression

The biological effects of phenylthiourea derivatives are primarily attributed to their ability to interact with specific cellular targets, leading to the modulation of critical signaling pathways. The two most extensively studied mechanisms are the inhibition of tyrosinase, the key enzyme in melanin synthesis, and the induction of antitumor effects through various pathways, including the Wnt/β-catenin signaling cascade and the apoptosis machinery.

Inhibition of Melanogenesis

Phenylthiourea derivatives are well-established inhibitors of tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in melanin production. Their inhibitory action is primarily attributed to the chelation of copper ions within the active site of the enzyme by the sulfur and nitrogen atoms of the thiourea moiety. This interaction blocks the catalytic activity of tyrosinase, thereby preventing the conversion of tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis.[1] Some studies also suggest that PTU can induce the degradation of tyrosinase after its maturation in the Golgi apparatus.

The structural features of PTU derivatives play a crucial role in their tyrosinase inhibitory potency. The presence and position of substituents on the phenyl ring can significantly influence their binding affinity to the enzyme. Molecular docking studies have been instrumental in elucidating the specific interactions between different PTU analogs and the tyrosinase active site.[2]

Anticancer Activity

The anticancer properties of phenylthiourea derivatives are multifaceted and involve the modulation of several key signaling pathways implicated in tumor growth, proliferation, and survival.

-

Inhibition of Receptor Tyrosine Kinases: Certain PTU derivatives have been shown to inhibit the activity of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3] By blocking the signaling cascades initiated by these receptors, these derivatives can suppress tumor angiogenesis and cell proliferation.

-

Modulation of Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is a critical regulator of cell fate, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers. Some phenylthiourea derivatives have been found to suppress the Wnt/β-catenin signaling pathway, leading to a decrease in the nuclear translocation of β-catenin and the subsequent downregulation of its target genes, which are involved in cell proliferation and survival.[3]

-

Induction of Apoptosis: Phenylthiourea derivatives can induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, characterized by the activation of caspase-3 and caspase-9.[4] These derivatives can also modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4]

-

Cell Cycle Arrest: Another important anticancer mechanism of PTU derivatives is their ability to arrest the cell cycle at different phases, such as G0/G1 or S phase, thereby preventing cancer cell proliferation.[1][5]

Quantitative Data on Phenylthiourea Derivatives

The following table summarizes the in vitro efficacy of various phenylthiourea derivatives against different cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.

| Derivative | Target Cell Line | IC50 (µM) | Reference |

| 1-(4-acetylphenyl)-3-phenylthiourea based hybrid 5 | HCT-116 (Colon) | 2.29 ± 0.46 | [6] |

| 1-(4-acetylphenyl)-3-phenylthiourea based hybrid 8 | HCT-116 (Colon) | 7.36 ± 0.25 | [6] |

| 1-(4-acetylphenyl)-3-phenylthiourea based hybrid 6 | HCT-116 (Colon) | 9.71 ± 0.34 | [6] |

| 3,4-dichlorophenylthiourea (2) | SW620 (Colon) | 1.5 ± 0.72 | [3] |

| 4-(trifluoromethyl)phenylthiourea (8) | SW620 (Colon) | 5.8 ± 0.76 | [3] |

| 4-chlorophenylthiourea (9) | SW620 (Colon) | 7.6 ± 1.75 | [3] |

| 3-chloro-4-fluorophenylthiourea (1) | SW620 (Colon) | 9.4 ± 1.85 | [3] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | Not specified | [7] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast) | Not specified | [7] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical) | Not specified | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of phenylthiourea derivatives.

Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of PTU derivatives on the enzymatic activity of tyrosinase.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (pH 6.8)

-

Phenylthiourea derivative (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the PTU derivative.

-

In a 96-well plate, add phosphate buffer, the PTU derivative at various concentrations, and mushroom tyrosinase solution.

-

Pre-incubate the mixture for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm at regular intervals using a microplate reader.

-

The rate of dopachrome formation is monitored, which is indicative of tyrosinase activity.

-

Calculate the percentage of inhibition for each concentration of the PTU derivative.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cellular Melanin Content Assay

This protocol is designed to quantify the amount of melanin produced by cultured melanocytes treated with PTU derivatives.

Materials:

-

Melanoma cell line (e.g., B16-F10)

-

Cell culture medium and supplements

-

Phenylthiourea derivative

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., NaOH)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed melanoma cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PTU derivative for a specified period (e.g., 48-72 hours).

-

After treatment, wash the cells with PBS.

-

Lyse the cells by adding a lysis buffer (e.g., 1N NaOH) and incubate to dissolve the melanin.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

To normalize the melanin content, perform a protein assay (e.g., BCA assay) on the cell lysates.

-

Calculate the melanin content as a percentage of the control (untreated cells) and express it as melanin content per microgram of protein.[8]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Phenylthiourea derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the PTU derivative for a defined period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each treatment group compared to the untreated control.

-

Determine the IC50 value of the PTU derivative.

Western Blot Analysis for Wnt/β-catenin Signaling Proteins

This technique is used to detect and quantify specific proteins in the Wnt/β-catenin signaling pathway.

Materials:

-

Cancer cells treated with PTU derivatives

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., non-fat milk or BSA in TBST)

-

Primary antibodies against β-catenin, GSK-3β, Axin, etc.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by phenylthiourea derivatives and a typical experimental workflow for their characterization.

Caption: Mechanism of Tyrosinase Inhibition by Phenylthiourea Derivatives.

Caption: Anticancer Mechanisms of Phenylthiourea Derivatives.

Caption: Experimental Workflow for Characterizing Phenylthiourea Derivatives.

References

- 1. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jppres.com [jppres.com]

- 8. med.upenn.edu [med.upenn.edu]

- 9. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 1-(2-Aminoethyl)-3-phenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities. Their diverse applications in medicinal chemistry stem from their ability to interact with various biological targets. This technical guide focuses on the synthesis and potential biological activities of a specific derivative, 1-(2-Aminoethyl)-3-phenylthiourea. While comprehensive biological data for this particular compound is not extensively available in the public domain, this document provides a detailed overview of the known synthesis, general biological activities of structurally related thiourea derivatives, and standardized experimental protocols for evaluating its potential antimicrobial, antioxidant, and antiproliferative effects. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of phenyl isothiocyanate with an excess of ethylenediamine.

Experimental Protocol:

A solution of phenyl isothiocyanate (6.75 g, 50 mmol) in diethyl ether (15 ml) is added dropwise at 15°C to a vigorously stirred solution of anhydrous ethylenediamine (6.01 g, 100 mmol) in isopropyl alcohol (100 ml) over a 30-minute period. The reaction mixture is then stirred for 2 hours at room temperature. Following this, the reaction is quenched with water (200 ml) and left to stand overnight at room temperature. The mixture is subsequently acidified to a pH of 2.6 with concentrated HCl. The solvents are evaporated under vacuum, and the resulting residue is suspended in hot water for 30 minutes. The precipitate is filtered off. The filtrate is then basified by the addition of caustic lye, leading to the formation of a precipitate. This final precipitate is filtered, washed with ice-cold water, and dried to yield the product.[1]

Synthesis workflow for this compound.

Biological Activities of Thiourea Derivatives

While specific quantitative data for this compound is limited, the broader class of thiourea derivatives has demonstrated a wide range of biological activities. The following sections summarize these activities with data from structurally related compounds to provide a contextual understanding of the potential of this compound.

Antimicrobial and Antifungal Activity

Thiourea derivatives are known to possess significant antibacterial and antifungal properties.[2][3][4][5] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.

Table 1: Antimicrobial Activity of Selected Thiourea Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| 1-(3-Aminophenyl)-3-ethylthiourea | S. aureus, E. coli, S. aeruginosa, M. tuberculosis | Not specified, potent activity observed | [3] |

| Substituted Phenylthioureas | Salmonella typhimurium, E. coli, Nitrobacter | Zone of inhibition reported, not MIC | [2] |

| Substituted Phenylthioureas | Aspergillus fumigatus, Penicillium chrysogenum, Fusarium graminearum | Zone of inhibition reported, not MIC | [2] |

| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide | S. epidermidis | 100 | [4] |

| N-(diphenylcarbamothioyl)cyclohexanecarboxamide | S. epidermidis | 50 | [4] |

| N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide | C. albicans | 25 | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for MIC determination using broth microdilution.

Antioxidant Activity

Several thiourea derivatives have been reported to exhibit antioxidant properties, acting as scavengers of free radicals.[6] This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While no specific IC50 value for this compound has been reported, a study on the antioxidant properties of various thiourea derivatives mentioned the preparation of 1-(2-aminoethyl) thiourea.[6]

Table 2: Antioxidant Activity of Selected Thiourea Derivatives

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 | [6] |

| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 | [6] |

| Compound 29 (a 4-methoxy benzoyl thiourea derivative) | DPPH | 5.8 | [6] |

| Compound 27 (a 4-methoxy benzoyl thiourea derivative) | DPPH | 42.3 | [6] |

| Compound 24 (a 4-methoxy benzoyl thiourea derivative) | DPPH | 45 | [6] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Preparation of Test Samples: Prepare various concentrations of the test compound in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each concentration of the test sample and a fixed volume of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Workflow for the DPPH antioxidant assay.

Antiproliferative Activity

Thiourea derivatives have been investigated for their potential as anticancer agents, with some compounds showing significant cytotoxic effects against various cancer cell lines.[7] The antiproliferative activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 3: Antiproliferative Activity of Selected Thiourea Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 3,4-dichloro-phenylthiourea analog (Compound 2) | SW480 (colon cancer) | 1.5 - 8.9 | [7] |

| 4-CF3-phenylthiourea analog (Compound 8) | SW620 (colon cancer) | 1.5 - 8.9 | [7] |

| 1-(benzo[d]thiazol-2-yl)-3-phenylureas | Casein kinase 1 | Not specified | [5] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7, T47D, HeLa | Cytotoxic activity observed |

Experimental Protocol: MTT Assay for Antiproliferative Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of Cell Viability: Calculate the percentage of cell viability relative to untreated control cells.

-

IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the concentration of the test compound.

Workflow for the MTT antiproliferative assay.

Potential Signaling Pathways and Mechanisms of Action

Currently, there is no specific information available regarding the signaling pathways modulated by this compound. However, based on the activities of other thiourea derivatives, potential mechanisms could involve:

-

Enzyme Inhibition: Phenylthiourea derivatives are known inhibitors of various enzymes, including tyrosinase and phenoloxidase. This inhibition is often competitive.

-

Disruption of Cellular Homeostasis: The antibacterial effects of some thiourea derivatives are linked to the disruption of NAD+/NADH homeostasis and damage to the bacterial cell wall.

-

Induction of Apoptosis: In cancer cells, certain thiourea derivatives have been shown to induce apoptosis, a form of programmed cell death.

Further research is required to elucidate the specific mechanisms of action for this compound.

A generalized process for drug discovery and evaluation.

Conclusion

This compound belongs to a class of compounds with demonstrated potential for a variety of biological activities. Although specific quantitative data for this compound is currently scarce, the information on related thiourea derivatives suggests that it may possess antimicrobial, antioxidant, and antiproliferative properties. This technical guide provides the necessary foundational information, including a detailed synthesis protocol and standardized experimental methodologies, to facilitate further investigation into the biological profile of this compound. Future research should focus on generating robust quantitative data for its various biological effects and elucidating its specific mechanisms of action and potential signaling pathway interactions.

References

- 1. 1-(2-Aminoethyl)-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. seejph.com [seejph.com]

- 4. ijcrt.org [ijcrt.org]

- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Experimental Protocols for 1-(2-Aminoethyl)-3-phenylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis of 1-(2-Aminoethyl)-3-phenylthiourea

A detailed protocol for the synthesis of this compound has been reported in the literature.[1] The following procedure is adapted from the published method:

Materials:

-

Phenyl isothiocyanate

-

Anhydrous ethylenediamine

-

Diethylether

-

Isopropyl alcohol

-

Concentrated Hydrochloric Acid (HCl)

-

Caustic lye (e.g., Sodium Hydroxide solution)

-

Water

Procedure:

-

Dissolve anhydrous ethylenediamine (100 mmol) in isopropyl alcohol (100 ml) and stir vigorously.

-

Prepare a solution of phenyl isothiocyanate (50 mmol) in diethylether (15 ml).

-

Add the phenyl isothiocyanate solution dropwise to the ethylenediamine solution at 15°C over a period of 30 minutes.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Quench the reaction with water (200 ml) and leave the mixture to stand overnight at room temperature.

-

Acidify the reaction mixture with concentrated HCl to a pH of 2.6.

-

Evaporate the solvents under vacuum.

-

Suspend the residue in hot water for 30 minutes and filter the resulting precipitate.

-

Basify the filtrate by adding caustic lye to form a precipitate.

-

Filter the precipitate, wash it with ice-cold water, and dry it to obtain this compound.[1]

The reported yield for this synthesis is 75%, with a melting point of 408–409 K.[1]

Spectroscopic Analysis: Experimental Protocols

The following are general protocols for acquiring NMR, IR, and Mass Spectrometry data for this compound, adapted from methods used for similar thiourea derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A 300, 400, or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for thiourea derivatives due to their polarity and the presence of exchangeable protons.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-degree pulse, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr) (approx. 100 mg).

-

Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation:

-

An Electrospray Ionization (ESI) mass spectrometer coupled to a liquid chromatograph (LC-MS) or a direct infusion pump.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 µg/mL.

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.

-

For fragmentation analysis (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen).

Predicted Spectroscopic Data

The following tables present the expected spectroscopic data for this compound based on the analysis of its structure and comparison with similar compounds found in the literature.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | m | 5H | Aromatic protons (C₆H₅) |

| ~3.5-3.7 | t | 2H | -CH₂-NH-Ph |

| ~2.8-3.0 | t | 2H | -CH₂-NH₂ |

| ~7.8-8.2 | br s | 1H | -NH-Ph |

| ~2.0-3.0 | br s | 2H | -NH₂ |

| ~8.5-9.5 | br s | 1H | -NH-CH₂- |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Protons on nitrogen atoms may exhibit broad signals and their chemical shifts can be highly variable.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~180-185 | C=S |

| ~138-140 | Aromatic C (quaternary) |

| ~128-130 | Aromatic CH |

| ~124-126 | Aromatic CH |

| ~122-124 | Aromatic CH |

| ~45-50 | -CH₂-NH-Ph |

| ~40-45 | -CH₂-NH₂ |

Note: Chemical shifts are approximate and depend on the solvent used.

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Sharp | N-H stretch (primary amine) |

| 3100-3300 | Medium, Broad | N-H stretch (secondary amine/thiourea) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| ~1600 | Medium | N-H bend (primary amine) |

| 1500-1550 | Strong | C=C stretch (aromatic) / N-H bend |

| 1450-1500 | Strong | C=C stretch (aromatic) |

| ~1300-1350 | Strong | C-N stretch |

| ~800-850 | Strong | C=S stretch |

| 690-770 | Strong | Aromatic C-H out-of-plane bend |

Note: Vibrational frequencies are approximate.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 196 | [M+H]⁺ |

| 195 | [M]⁺ |

| 135 | [C₆H₅NCS]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 77 | [C₆H₅]⁺ |

| 60 | [CH₂CH₂NH₂]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method and collision energy.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Logical Relationship of Spectroscopic Techniques

This diagram shows the relationship between the different spectroscopic techniques and the type of structural information they provide for this compound.

Caption: Relationship between Techniques and Information.

References

Potential Therapeutic Targets of 1-(2-Aminoethyl)-3-phenylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific therapeutic targets of 1-(2-Aminoethyl)-3-phenylthiourea is limited in publicly available scientific literature. This guide provides an in-depth analysis of its potential therapeutic targets based on the well-documented activities of its core chemical scaffold, phenylthiourea, and structurally related derivatives. The information presented herein is intended to guide future research and drug discovery efforts.

Introduction

This compound is a small molecule belonging to the thiourea class of compounds. Thiourea derivatives are known to exhibit a wide range of biological activities, making them a subject of interest in medicinal chemistry. The structural features of this compound, including the phenyl ring, the thiourea group, and the flexible aminoethyl side chain, suggest its potential to interact with various biological macromolecules and modulate their function. This document outlines the most probable therapeutic targets and associated pathways for this compound, drawing inferences from studies on analogous structures.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N₃S | [1] |

| Molecular Weight | 195.28 g/mol | [1] |

| Synthesis | Synthesized by reacting phenyl isothiocyanate with anhydrous ethylenediamine. | [1] |

| Crystal Structure | Molecules are linked through N—H⋯S and N—H⋯N hydrogen bonds. | [1] |

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally similar compounds, the following are proposed as potential therapeutic targets for this compound.

Enzyme Inhibition

The parent structure, phenylthiourea (PTU), is a well-established inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This suggests that this compound may also target this enzyme.

-

Mechanism: Phenylthiourea acts as a competitive inhibitor of tyrosinase, likely by chelating the copper ions in the enzyme's active site. The addition of the aminoethyl group in this compound could influence its binding affinity and selectivity.

-

Therapeutic Relevance: Inhibition of tyrosinase is a therapeutic strategy for hyperpigmentation disorders and can also be explored in the context of melanoma treatment.

Experimental Protocol: Tyrosinase Inhibition Assay

A common method to assess tyrosinase inhibition is a spectrophotometric assay using L-DOPA as a substrate.

-

Reagents: Mushroom tyrosinase, L-DOPA, phosphate buffer (pH 6.8), this compound (test compound), and a known inhibitor like kojic acid (positive control).

-

Procedure:

-

Prepare various concentrations of the test compound and positive control in the buffer.

-

In a 96-well plate, add the enzyme solution to the wells containing the test compound or control and incubate for a predefined period at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the L-DOPA solution.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Several thiourea derivatives have demonstrated potent antibacterial activity by targeting bacterial topoisomerases.

-

Mechanism: These compounds can interfere with the function of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair. This dual-targeting mechanism can be effective against drug-resistant bacterial strains.

-

Therapeutic Relevance: Development of new antibacterial agents with novel mechanisms of action is crucial to combat the growing threat of antibiotic resistance.

Experimental Protocol: DNA Gyrase and Topoisomerase IV Inhibition Assays

Commercial kits are available for assessing the inhibition of these enzymes. The general principle involves measuring the relaxation of supercoiled DNA.

-

Reagents: Supercoiled plasmid DNA, DNA gyrase or topoisomerase IV, ATP, reaction buffer, and the test compound.

-

Procedure:

-

Incubate the enzyme with varying concentrations of the test compound.

-

Add the supercoiled DNA and ATP to initiate the reaction.

-

After incubation, stop the reaction and analyze the DNA topology using agarose gel electrophoresis.

-

-

Data Analysis: The inhibition of enzyme activity is observed as a decrease in the amount of relaxed DNA compared to the control. The IC₅₀ value can be determined from a dose-response curve.

Anticancer Activity

Thiourea derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.

-

Potential Mechanisms:

-

PI3K/Akt/mTOR Pathway Inhibition: Some urea derivatives, structurally related to thioureas, have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

-

Induction of Apoptosis: Certain thiourea compounds have been shown to induce programmed cell death in cancer cells.

-

Inhibition of Angiogenesis: Some phenyl-3-(2-chloroethyl)ureas, which share a similar structural motif, have demonstrated antiangiogenic properties.[2]

-

-

Therapeutic Relevance: The multifaceted anticancer potential of thiourea derivatives makes them attractive candidates for the development of novel cancer therapies.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value from the dose-response curve.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that could be modulated by this compound and a general experimental workflow for its evaluation.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

References

An In-depth Technical Guide to N-Phenylthiourea (PTC) Compounds: Discovery, History, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-phenylthiourea (PTC), a compound of significant interest in genetics, sensory science, and pharmacology. From its serendipitous discovery to its role as a key tool in understanding bitter taste perception and as a tyrosinase inhibitor, this document delves into the core scientific aspects of PTC. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are provided to support researchers and professionals in the field.

Discovery and History

The story of N-phenylthiourea (PTC), also known as phenylthiocarbamide, begins in 1931 with a chance observation by Dr. Arthur L. Fox, a chemist at the DuPont company. While synthesizing the compound, he accidentally released a cloud of PTC dust. A colleague, Dr. C. R. Noller, who was nearby, complained of a bitter taste, whereas Dr. Fox, who was closer to the source, tasted nothing.[1][2] This curious discrepancy led Dr. Fox to conduct further informal experiments with his family and friends, revealing that the ability to taste PTC was a variable trait among individuals.[2]

This discovery soon captured the attention of geneticists. Subsequent studies in the 1930s by L.H. Snyder and Albert Blakeslee established that the inability to taste PTC is a recessive genetic trait.[2] The bimodal distribution of "tasters" and "non-tasters" in the population made PTC a valuable marker for genetic and anthropological studies for over 70 years.[3] Before the advent of DNA testing, the strong heritability of this trait was even utilized in paternity testing.[2][4][5]

The compound itself is a member of the thiourea class of organosulfur compounds, characterized by a phenyl group attached to a thiourea moiety.[4][6] Beyond its use in taste genetics, PTC has been investigated for other properties, including its role as a tyrosinase inhibitor, which has implications for melanin synthesis and has been used to grow transparent fish for developmental studies.[7][8][9]

Genetic Basis of PTC Taste Perception

The ability to taste PTC is predominantly controlled by the TAS2R38 gene, which is located on chromosome 7.[10][11] This gene encodes a bitter taste receptor, a G-protein coupled receptor (GPCR), that is expressed in taste receptor cells on the tongue.[12][13]

Polymorphisms, specifically three single nucleotide polymorphisms (SNPs), within the TAS2R38 gene give rise to different alleles, the most common being the "taster" allele (PAV) and the "non-taster" allele (AVI).[5][14] Individuals with at least one copy of the dominant PAV allele are able to perceive PTC as bitter, while those homozygous for the recessive AVI allele are "non-tasters."[5]

TAS2R38 Signaling Pathway

The perception of bitterness from PTC is initiated by its binding to the TAS2R38 receptor. This binding event triggers a conformational change in the receptor, activating an intracellular signaling cascade mediated by a G-protein called gustducin.

The activated α-subunit of gustducin stimulates the enzyme phospholipase C-β2 (PLCβ2). PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[12][15] This increase in intracellular calcium ultimately activates the TRPM5 ion channel, leading to depolarization of the taste receptor cell and the transmission of a nerve impulse to the brain, which is interpreted as a bitter taste.[16]

Quantitative Data on PTC Taste Perception

The distinction between "tasters" and "non-tasters" is not absolute but rather a bimodal distribution of taste sensitivity. The Harris-Kalmus method, which uses a serial dilution of PTC solutions, is a classic technique to determine an individual's taste threshold.[7]

| Phenotype | Genotype(s) | Typical Taste Threshold Range for PTC |

| Taster | PAV/PAV, PAV/AVI | Can detect bitterness at low concentrations (e.g., solutions 5 and higher in the Harris-Kalmus series, starting from ~0.004%) |

| Non-taster | AVI/AVI | Unable to detect bitterness or only at very high concentrations (e.g., below solution 5 in the Harris-Kalmus series, <0.13%) |

Note: The exact threshold concentrations can vary between studies and individuals.

Synthesis of N-Phenylthiourea

N-phenylthiourea can be synthesized through several methods. A common and reliable laboratory-scale synthesis involves the reaction of aniline with ammonium thiocyanate.

Synthesis from Aniline and Ammonium Thiocyanate

This method proceeds in two main steps: the formation of phenylthiourea from aniline and ammonium thiocyanate in the presence of an acid, followed by purification.

Reaction:

C₆H₅NH₂ + NH₄SCN → C₆H₅NHCSNH₂ + NH₃

| Reactant/Product | Molar Mass ( g/mol ) | Typical Amount (moles) | Typical Amount (grams) | Typical Volume (mL) |

| Aniline | 93.13 | 0.1 | 9.31 | ~9.1 |

| Ammonium Thiocyanate | 76.12 | 0.1 | 7.61 | - |

| Hydrochloric Acid (conc.) | 36.46 | - | - | 9 |

| N-Phenylthiourea | 152.22 | - | Theoretical Yield: 15.22 | - |

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 0.1 mole of aniline, 9 mL of concentrated hydrochloric acid, and 25 mL of water.

-

Heating: Heat the mixture to 60-70°C for approximately 1 hour.

-

Addition of Thiocyanate: Cool the mixture for about 1 hour and then slowly add 0.1 mole of ammonium thiocyanate.

-

Reflux: Reflux the resulting solution for 4 hours.

-

Crystallization: Add 20 mL of water and stir continuously to induce crystallization.

-

Isolation and Purification: Filter the crude product and wash it with water until neutral. The product can be further purified by recrystallization from ethanol.

-

Drying: Dry the purified crystals to obtain N-phenylthiourea.

A reported yield for a similar method is approximately 97.4%.[17] Another variation of this method reports a yield of 86.3%.[18]

Alternative Synthesis via Phenyl Isothiocyanate

An alternative route involves the reaction of phenyl isothiocyanate with ammonia. This method is also effective but may require the prior synthesis of phenyl isothiocyanate.

Applications of N-Phenylthiourea

Tyrosinase Inhibition

N-phenylthiourea is a known inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[7][9][19] Tyrosinase catalyzes the oxidation of tyrosine to dopaquinone, a precursor for melanin. PTC is believed to act as a competitive inhibitor, likely by chelating the copper ions in the active site of the enzyme.[20]

| Compound | Enzyme | Inhibition Type | Ki Value | IC₅₀ Value |

| N-Phenylthiourea | Mushroom Tyrosinase | Competitive | Not widely reported | Varies, can be in the low µM range |

Note: Ki and IC₅₀ values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature) and the source of the enzyme.

Experimental Protocol for Tyrosinase Inhibition Assay:

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Prepare a stock solution of the substrate, L-DOPA, in the same buffer.

-

Prepare stock solutions of N-phenylthiourea at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed amount of tyrosinase enzyme to each well.

-

Add varying concentrations of the PTC solution to the test wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the L-DOPA substrate to all wells.

-

Monitor the formation of dopachrome (an orange/red colored product) by measuring the absorbance at 475 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

To determine the inhibition type and Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or other kinetic plots.

-

Other Applications

Due to its chemical structure, N-phenylthiourea and its derivatives have been explored for a range of other applications, including:

-

Antimicrobial Activity: Some phenylthiourea derivatives have shown activity against various bacteria and fungi.[18]

-

Precursor in Organic Synthesis: It serves as a building block for the synthesis of other heterocyclic compounds with potential biological activities.[12]

-

Rodenticides: Historically, PTC has been used in the formulation of rodenticides.[4]

Conclusion

N-phenylthiourea is a compound with a rich history that has played a pivotal role in the fields of human genetics and sensory perception. Its simple synthesis and the clear phenotypic distinction it provides have made it an invaluable tool for research and education. Furthermore, its inhibitory action on tyrosinase and the ongoing exploration of its derivatives for various pharmacological activities ensure that N-phenylthiourea will remain a compound of scientific interest for the foreseeable future. This guide provides the foundational technical information for researchers and professionals to understand and utilize N-phenylthiourea in their work.

References

- 1. Frontiers | G Protein-Coupled Receptors in Taste Physiology and Pharmacology [frontiersin.org]

- 2. southernbiological.com [southernbiological.com]

- 3. edvotek.com [edvotek.com]

- 4. mrpowellscience.com [mrpowellscience.com]

- 5. academic.oup.com [academic.oup.com]

- 6. smelltest.eu [smelltest.eu]

- 7. PTC tasting - Wikipedia [en.wikipedia.org]

- 8. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. TAS2R38 taste 2 receptor member 38 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Prevalence and Genetic Analysis of Bitter Taste Perception for Phenylthiocarbamide (PTC) Among Some Muslim Populations of Uttar Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]

- 12. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 14. iris.unica.it [iris.unica.it]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. prepchem.com [prepchem.com]

- 18. ijcrt.org [ijcrt.org]

- 19. selleckchem.com [selleckchem.com]

- 20. tandfonline.com [tandfonline.com]

In Silico Prediction of 1-(2-Aminoethyl)-3-phenylthiourea Bioactivity: A Technical Guide

This technical guide provides a comprehensive overview of the methodologies for the in silico prediction of the bioactivity of 1-(2-Aminoethyl)-3-phenylthiourea. Intended for researchers, scientists, and professionals in drug development, this document outlines a structured approach to computationally assessing the therapeutic potential of this compound, drawing upon established methods for similar thiourea derivatives. While specific experimental data for this compound is limited in published literature, this guide establishes a robust framework for its virtual screening and bioactivity profiling.

Introduction to this compound and In Silico Bioactivity Prediction

Thiourea derivatives are a versatile class of organic compounds known for a wide range of biological activities, including antidiabetic, antioxidant, antimicrobial, and anticancer effects. The molecule this compound, with its characteristic thiourea scaffold, presents a promising candidate for drug discovery. In silico methods, such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offer a time- and cost-effective strategy to evaluate its potential biological targets and pharmacokinetic properties before embarking on extensive laboratory synthesis and testing.

This guide will detail the theoretical and practical aspects of applying these computational tools to hypothesize and analyze the bioactivity of this compound.

Predicted Bioactivity Profile of Thiourea Derivatives

Based on extensive research on analogous compounds, thiourea derivatives have demonstrated significant potential across various therapeutic areas. The following table summarizes representative quantitative data for various thiourea derivatives against different biological targets, offering a glimpse into the potential bioactivities of this compound.

Table 1: Representative Bioactivity Data of Thiourea Derivatives

| Compound Class | Target | Assay | IC50 / Binding Energy | Reference |

| Phenylthiourea Derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Enzymatic Assay | - | |

| Pyridyl Piperazine Thiourea | Peroxiredoxins, DNA Gyrase | Molecular Docking | -8.5 to -9.2 kcal/mol | |

| Chiral Thiourea Derivatives | Acetylcholinesterase (AChE) | Enzymatic Assay | IC50 = 8.09 ± 0.58 µM | |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | K-Ras | Cell Proliferation Assay | IC50 = 0.2 µM | |

| Pyridin-2-yl Thiourea Derivatives | MCF-7, SkBR3 Breast Cancer Cells | Cell Proliferation Assay | IC50 = 0.7 - 1.3 µM |

Methodologies for In Silico Bioactivity Prediction

A systematic in silico workflow is crucial for a thorough evaluation of a compound's potential. This section details the key experimental protocols for molecular docking, QSAR analysis, and ADMET prediction as they would be applied to this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in identifying potential biological targets and elucidating the binding mode and affinity of this compound.

Experimental Protocol:

-

Ligand Preparation: The 3D structure of this compound is constructed using molecular modeling software (e.g., Avogadro, ChemDraw). Energy minimization is then performed using a suitable force field (e.g., MMFF94).

-

Target Protein Selection and Preparation: Based on the known bioactivities of thiourea derivatives, potential protein targets are selected from the Protein Data Bank (PDB). These may include enzymes like Dipeptidyl Peptidase-4 (DPP-4) for antidiabetic potential, DNA gyrase for antimicrobial activity, or various kinases for anticancer effects. The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, Schrödinger's Glide) is used to predict the binding pose of the ligand within the active site of the target protein. The software calculates a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction.

-

Analysis of Results: The predicted binding poses are visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. A QSAR model can be used to predict the bioactivity of this compound based on its physicochemical properties.

Experimental Protocol:

-

Dataset Collection: A dataset of structurally diverse thiourea derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target is compiled from the literature.

-

Molecular Descriptor Calculation: For each molecule in the dataset, a set of molecular descriptors (e.g., topological, electronic, steric) is calculated using software like PaDEL-Descriptor or Dragon.

-

Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates the molecular descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques (e.g., cross-validation, prediction for a test set).

-

Prediction for this compound: The validated QSAR model is used to predict the biological activity of this compound based on its calculated molecular descriptors.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is a critical step in early-stage drug discovery to identify potential liabilities.

Experimental Protocol:

-

Input Structure: The 2D or 3D structure of this compound is submitted to an ADMET prediction server or software (e.g., SwissADME, pkCSM).

-

Property Calculation: The software calculates a range of properties, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hepatotoxicity.

-

-

Analysis: The predicted ADMET properties are analyzed to assess the drug-likeness of this compound and to identify any potential pharmacokinetic or toxicity issues.

Visualizing Workflows and Pathways

In Silico Bioactivity Prediction Workflow

The following diagram illustrates the logical flow of the in silico prediction process for this compound.

In Silico Prediction Workflow

Hypothetical Signaling Pathway Inhibition

Based on the anticancer activity of similar thiourea derivatives, this compound could potentially inhibit key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a hypothetical inhibition of a generic kinase-mediated signaling pathway.

Hypothetical Kinase Pathway Inhibition

Conclusion

This technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of this compound. By leveraging molecular docking, QSAR modeling, and ADMET prediction, researchers can efficiently generate hypotheses about its potential therapeutic applications and guide further experimental validation. The methodologies and workflows presented here, based on the established activities of similar thiourea derivatives, provide a solid foundation for the computational assessment of this and other novel chemical entities in the drug discovery pipeline. The successful application of these in silico techniques can significantly accelerate the identification of promising lead compounds and contribute to the development of new therapeutics.

Methodological & Application

Application Notes and Protocols for 1-(2-Aminoethyl)-3-phenylthiourea in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives represent a class of compounds with significant potential in medicinal chemistry, demonstrating a wide range of biological activities, including antiviral, antibacterial, and antitumor effects.[1] Phenylthiourea derivatives, in particular, have garnered interest for their cytotoxic activity against various cancer cell lines.[1][2][3] These compounds have been shown to induce apoptosis, inhibit key signaling pathways, and arrest the cell cycle in cancerous cells.[2][4] This document provides detailed application notes and protocols for the investigation of a specific derivative, 1-(2-Aminoethyl)-3-phenylthiourea, in cancer cell line research. While extensive research exists for the broader class of phenylthiourea compounds, specific data for this compound in oncology is limited. Therefore, the following protocols and data are based on established methodologies for evaluating analogous compounds and provide a framework for its investigation.

Mechanism of Action of Phenylthiourea Derivatives